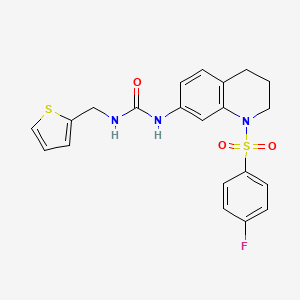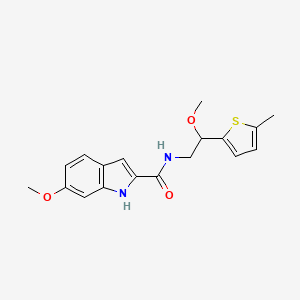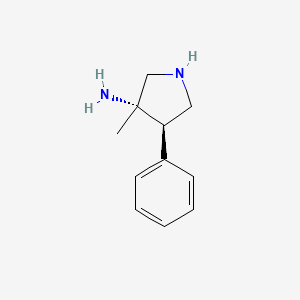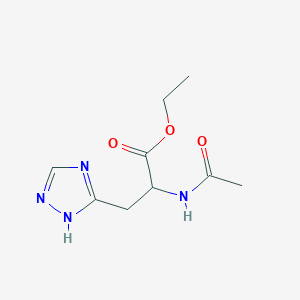![molecular formula C14H15N5O2 B2487347 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034380-37-3](/img/structure/B2487347.png)
6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds with similar structures to the one , often involves multi-step reactions incorporating various reagents to achieve the desired chemical backbone. Techniques may include cycloaddition, condensation, and nucleophilic substitution reactions. For instance, the synthesis of related pyridazino and pyrazolo derivatives has been achieved through reactions involving hydrazides, carbon disulfide, potassium hydroxide, and various other reagents to form complex heterocyclic structures with antimicrobial activities (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a heterocyclic core, often involving pyridazine or pyrazolo rings fused with other cyclic units. The precise arrangement of atoms and functional groups within these structures dictates their chemical behavior and potential biological activity. Advanced spectroscopic techniques, including NMR and IR spectroscopy, are instrumental in elucidating these complex structures.
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cycloadditions, ring openings, and functional group transformations. For example, the nucleophilic ring-opening reactions of related cyclic compounds with hydrazines form dihydropyrazoles or cyclopropane-fused pyridazinones, demonstrating the versatility and reactivity of these structures (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Aplicaciones Científicas De Investigación
Nucleophilic Ring-Opening Reactions : A study by Sathishkannan, Tamilarasan, and Srinivasan (2017) explored the reaction of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines. It was found that these compounds could form cyclopropane-fused pyridazinones under certain conditions. This reaction has implications for the synthesis of complex heterocyclic compounds like the one (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Synthesis of Anticancer Agents : Temple, Rose, Comber, and Rener (1987) conducted research on the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound . These compounds showed potential as anticancer agents due to their activity as mitotic inhibitors (Temple, Rose, Comber, & Rener, 1987).
Chemical and Pharmacological Activities : Al-Afaleq and Abubshait (2001) developed novel pyrazolo[3,4-d]-pyrimidines and other related compounds, which were expected to possess significant chemical and pharmacological activities. These findings suggest potential applications in medical and pharmaceutical research (Al-Afaleq & Abubshait, 2001).
Catalytic Decomposition Reactions : Shabarov, Sychkova, Leonova, and Levina (1970) investigated the behavior of 3-(hydroxyphenyl)-1,4,5,6-tetrahydropyridazines in catalytic-decomposition reactions. Their study provides insights into the chemical properties and reactivity of pyridazine derivatives, which are related to the compound (Shabarov, Sychkova, Leonova, & Levina, 1970).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . This suggests that the compound has good bioavailability and can be effectively absorbed and distributed in the body .
Result of Action
The result of the compound’s action is the inhibition of HBV DNA viral load . In a HBV AAV mouse model, the lead compound demonstrated this inhibition through oral administration .
Propiedades
IUPAC Name |
3-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13-4-3-11(15-16-13)14(21)18-5-6-19-10(8-18)7-12(17-19)9-1-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSVRJNQBDOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)

![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)

![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2487287.png)